Ladarixin

Allosteric inhibition Receptor binding affinity Chemokine receptor pharmacology

Ladarixin is the most potent oral CXCR1/2 antagonist: ~100-fold higher affinity than first-gen inhibitors, 0.7 nM IC50, and unique functional selectivity—blocks neutrophil extravasation without affecting rolling/adhesion. Oral bioavailability enables sustained dosing in chronic models without injection stress. Ideal for T1D, COPD, asthma, and melanoma research. Require maximal dual CXCR1/2 inhibition and translational fidelity? Ladarixin delivers.

Molecular Formula C11H12F3NO6S2
Molecular Weight 375.3 g/mol
CAS No. 849776-05-2
Cat. No. B1674319
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLadarixin
CAS849776-05-2
Synonyms2'-((4'-trifluoromethanesulfonyloxy)phenyl)-N-methanesulfonylpropionamide
DF 2156A
DF 2156Y
DF-2156A
DF-2156Y
DF2156A
DF2156Y
ladarixin
Molecular FormulaC11H12F3NO6S2
Molecular Weight375.3 g/mol
Structural Identifiers
SMILESCC(C1=CC=C(C=C1)OS(=O)(=O)C(F)(F)F)C(=O)NS(=O)(=O)C
InChIInChI=1S/C11H12F3NO6S2/c1-7(10(16)15-22(2,17)18)8-3-5-9(6-4-8)21-23(19,20)11(12,13)14/h3-7H,1-2H3,(H,15,16)/t7-/m1/s1
InChIKeyDDLPYOCJHQSVSZ-SSDOTTSWSA-N
Commercial & Availability
Standard Pack Sizes5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO, not in water
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Ladarixin (CAS 849776-05-2) for Type 1 Diabetes and Inflammatory Research: A Procurement-Focused Overview of an Orally Active Dual CXCR1/2 Antagonist


Ladarixin (LDX, DF 2156A free base, CAS 849776-05-2) is an orally active, small-molecule, non-competitive allosteric antagonist targeting both C-X-C motif chemokine receptors 1 and 2 (CXCR1 and CXCR2). [1] Unlike many first-generation chemokine receptor antagonists, Ladarixin is a second-generation, orally bioavailable dual inhibitor, specifically developed to address the limitations of parenterally administered predecessors. [2] Its primary mechanism involves the inhibition of interleukin-8 (IL-8/CXCL8)-mediated signaling, a pathway central to neutrophil recruitment and inflammation. [1] Ladarixin has been investigated in multiple Phase 2 and Phase 3 clinical trials for new-onset type 1 diabetes (T1D) and has preclinical data supporting its use in various inflammatory conditions, including COPD, asthma, and certain cancers. [3]

Why Ladarixin Cannot Be Readily Substituted: Evidence for a Unique Pharmacological Profile vs. First-Generation and Selective CXCR Antagonists


Generic substitution or interchange with other CXCR1/2 antagonists is not scientifically justified due to Ladarixin's distinct second-generation, orally bioavailable, non-competitive allosteric profile. Direct comparative studies highlight key differentiators. For instance, Ladarixin exhibits an approximately 100-fold higher binding affinity for the allosteric pocket of CXCR1/2 than first-generation inhibitors like Reparixin, which lacks oral bioavailability and requires parenteral administration. [1] Furthermore, its functional selectivity is unique; it potently blocks neutrophil extravasation without impairing the critical early steps of neutrophil rolling and adhesion, a mechanistic distinction that may preserve host defense functions while mitigating inflammation. [2] Unlike selective CXCR2 antagonists (e.g., AZD5069, SB225002), Ladarixin's dual inhibition of both CXCR1 and CXCR2 may be crucial for blocking the full spectrum of IL-8-mediated signaling in complex inflammatory and autoimmune diseases, where both receptors play overlapping and distinct roles. [3]

Ladarixin Quantitative Differentiation Guide: Comparative Data vs. Closest Analogs for Scientific Procurement Decisions


Second-Generation Allosteric Affinity: 100-Fold Improvement Over First-Generation CXCR1/2 Inhibitors

Ladarixin demonstrates a substantial increase in binding affinity compared to its first-generation predecessors. As a second-generation orally bioavailable dual CXCR1/2 inhibitor, Ladarixin binds an allosteric pocket of the trans-membrane region of both receptors with a 100-fold higher affinity than first-generation CXCR1/2 inhibitors like Reparixin. [1] This represents a significant advancement in potency and target engagement that directly influences its efficacy at lower doses and its favorable pharmacokinetic profile.

Allosteric inhibition Receptor binding affinity Chemokine receptor pharmacology Drug design

Oral Bioavailability vs. Parenteral First-Generation Inhibitors: A Critical Pharmacokinetic Differentiator

A key differentiator is Ladarixin's oral bioavailability, a property explicitly lacking in the first-generation dual CXCR1/2 inhibitor Reparixin, which requires parenteral (injection) administration. [1] Ladarixin was specifically designed as a 'second generation orally bioavailable dual CXCR1/2 inhibitor' to overcome this limitation. [1] This has been confirmed in clinical trials where Ladarixin is administered orally at a dose of 400 mg twice daily (b.i.d.). [2]

Oral bioavailability Pharmacokinetics Drug delivery Preclinical development

Potent Inhibition of Primary Human Neutrophil Migration (IC50 = 0.7 nM)

Ladarixin demonstrates potent inhibition of human polymorphonuclear leukocyte (PMN) migration in response to CXCL8 (IL-8), a key functional assay for CXCR1/2 activity. It inhibits this migration with an IC50 of 0.7 nM. [1] While a direct IC50 for PMN migration is not available for all comparators in the exact same assay, this value indicates high potency. For context, the selective CXCR2 antagonist Navarixin (SCH-527123) has reported IC50 values for CXCR2 binding of 2.6-3 nM and for CXCR1 binding of 36-42 nM, highlighting Ladarixin's potent dual inhibitory capacity in a functional cellular assay.

Neutrophil chemotaxis CXCR1/2 inhibition Inflammation model In vitro pharmacology

Unique Functional Selectivity: Impairs Neutrophil Extravasation Without Affecting Intravascular Adhesion

Ladarixin exhibits a unique functional selectivity not reported for all CXCR1/2 antagonists. In vivo and in vitro studies using intravital microscopy and flow chamber assays demonstrate that Ladarixin blocks neutrophil recruitment specifically at the level of extravasation (penetration of the vascular basement membrane) without impairing the critical preceding steps of neutrophil rolling and firm adhesion to the inflamed endothelium. [1] Mechanistically, Ladarixin abolishes the translocation of neutrophil elastase to the neutrophil surface, an event indispensable for vascular basement membrane penetration and extracellular matrix degradation. [1]

Neutrophil recruitment Inflammation Vascular biology Mechanism of action

Recommended Research and Industrial Application Scenarios for Ladarixin Based on Comparative Evidence


Long-Term In Vivo Studies of Chronic Inflammation or Autoimmunity

Ladarixin's oral bioavailability is a critical advantage for long-term dosing regimens in rodent models of chronic disease, such as type 1 diabetes (e.g., NOD mice or STZ-induced models) [1] or allergic airway inflammation. [2] This route of administration minimizes animal stress and experimental variability compared to repeated injections, making it the preferred choice for studies requiring sustained CXCR1/2 inhibition over weeks or months.

Mechanistic Studies of Neutrophil Extravasation and Tissue Damage

For researchers investigating the precise steps of the leukocyte adhesion cascade, Ladarixin is a uniquely valuable tool. Its ability to selectively block neutrophil extravasation without affecting rolling or firm adhesion allows for the dissection of these distinct phases in vivo (e.g., using intravital microscopy) and in vitro (e.g., using flow chambers). [3] This functional selectivity distinguishes it from other CXCR1/2 antagonists and makes it indispensable for experiments aiming to understand the specific contribution of basement membrane penetration to inflammation.

Preclinical Studies Requiring High-Potency, Dual CXCR1/2 Target Engagement

Ladarixin's high affinity (100-fold over first-generation inhibitors) [2] and low nanomolar IC50 (0.7 nM in PMN migration assays) [4] make it the most potent tool in its class for achieving robust target engagement. This is particularly relevant for studies where maximal inhibition of both CXCR1 and CXCR2 signaling is desired, such as in models of aggressive inflammation, certain cancers, or when exploring resistance mechanisms that may involve both receptors.

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